molecular formula C19H16N2O6 B15147214 Methyl 2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate

Methyl 2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate

Cat. No.: B15147214
M. Wt: 368.3 g/mol
InChI Key: JWAUGXXRJKZYBD-UHFFFAOYSA-N
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Description

Methyl 2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate (CAS: 156581-14-5) is a synthetic ester derivative characterized by a methoxyiminoacetate backbone linked to a phenyl ring substituted with a 1,3-dioxoisoindol-2-yloxymethyl group. This compound is primarily utilized in laboratory research for exploring its physicochemical and biological properties .

Properties

Molecular Formula

C19H16N2O6

Molecular Weight

368.3 g/mol

IUPAC Name

methyl 2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate

InChI

InChI=1S/C19H16N2O6/c1-25-19(24)16(20-26-2)13-8-4-3-7-12(13)11-27-21-17(22)14-9-5-6-10-15(14)18(21)23/h3-10H,11H2,1-2H3

InChI Key

JWAUGXXRJKZYBD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=NOC)C1=CC=CC=C1CON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate typically involves multiple steps. One common method includes the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a phenyl derivative containing a methoxyimino group under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate (NaOAc) and tin(II) chloride (SnCl2) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The methoxyimino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate is a synthetic compound with the molecular formula C19H16N2O6 and a molecular weight of 368.3 g/mol. It is characterized by a complex structure that includes a methoxyimino group and a dioxoisoindole moiety. This compound has potential applications in medicinal chemistry and agrochemicals due to its unique structural features that may confer specific biological activities.

IUPAC Name: methyl (2E)-2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate

InChI: InChI=1S/C19H16N2O6/c1-25-19(24)16(20-26-2)13-8-4-3-7-12(13)11-27-21-17(22)14-9-5-6-10-15(14)18(21)23/h3-10H,11H2,1-2H3/b20-16+

SMILES: COC(=O)/C(=N/OC)/C1=CC=CC=C1CON2C(=O)C3=CC=CC=C3C2=O

Potential Applications

This compound has several potential applications across different fields:

  • Medicinal Chemistry: Due to its unique structural features, this compound may be used in the synthesis of new pharmaceutical agents.
  • Agrochemicals: It may also be used in the development of new pesticides, herbicides, and fungicides.
  • Material Science: This compound can be used as a building block for creating novel materials with specific properties.
  • Research: It serves as a valuable tool for chemical research, enabling scientists to explore new reactions and methodologies.

Biological Activities

Mechanism of Action

The mechanism of action of Methyl 2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate involves its interaction with specific molecular targets and pathways. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity. The methoxyimino group may also play a role in modulating the compound’s biological effects by interacting with cellular receptors and signaling pathways .

Comparison with Similar Compounds

Structural Features :

  • IUPAC Name: Methyl (2E)-2-methoxyimino-2-[2-[[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate .
  • Molecular Formula : C₂₀H₁₉F₃N₂O₄.
  • Key Substituents: Trifluoromethylphenyl and ethylideneamino groups.

Comparison :

  • Trifloxystrobin, a commercial strobilurin fungicide, shares the methoxyiminoacetate core with the target compound but replaces the dioxoisoindolyl group with a trifluoromethylphenyl-ethylideneamino moiety. This substitution enhances lipophilicity and UV stability, critical for field efficacy .
  • The target compound’s dioxoisoindolyl group may offer distinct binding interactions with fungal cytochrome bc1 complexes, though its pesticidal activity remains unconfirmed in the provided evidence.

Combi-Blocks Derivatives

Examples :

  • SH-7135 : Methyl 2-(1,3-dioxoisoindol-2-yl)-2-(4-fluorophenyl)acetate (Purity: 96%) .
  • SH-7174: Methyl 2-(1,3-dioxoisoindol-2-yl)-2-(4-fluorophenyl)butanoate (Purity: 97%) .

Comparison :

  • These analogs retain the dioxoisoindolyl group but incorporate fluorophenyl or butanoate substituents.
  • The target compound’s methoxyimino group differentiates it from these intermediates, which lack this functional feature.

Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanoate

Structural Features :

  • CAS : 7146-63-5.
  • Molecular Formula: C₁₈H₁₅NO₄ .
  • Key Substituents: 3-phenylpropanoate and dioxoisoindolyl groups.

Comparison :

  • The phenylpropanoate chain in this compound introduces steric bulk, likely reducing solubility compared to the target compound’s methoxyiminoacetate backbone.

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Application/Activity References
Target Compound 156581-14-5 - - 1,3-dioxoisoindolyloxy, methoxyimino Laboratory research
Trifloxystrobin - C₂₀H₁₉F₃N₂O₄ 410.37 Trifluoromethylphenyl, ethylideneamino Fungicide (strobilurin class)
SH-7135 (Combi-Blocks) - - - 4-fluorophenyl, 1,3-dioxoisoindolyl Chemical intermediate
Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanoate 7146-63-6 C₁₈H₁₅NO₄ 309.32 3-phenylpropanoate, dioxoisoindolyl Not specified

Biological Activity

Methyl 2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate, also known by its CAS number 156581-14-5, is a synthetic organic compound with potential biological activity. This compound is characterized by a complex molecular structure that includes a methoxyimino group and an isoindole moiety, which are known to contribute to various pharmacological effects.

Molecular Structure and Properties

PropertyValue
Molecular FormulaC₁₉H₁₆N₂O₆
Molecular Weight368.34 g/mol
CAS Number156581-14-5
IUPAC Name(E)-Methyl 2-(2-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)phenyl)-2-(methoxyimino)acetate
Boiling PointNot available

The compound's structure features an isoindole ring system, which is planar and stabilizes through intramolecular hydrogen bonding. The presence of methoxyimino and dioxo groups suggests potential interactions with biological targets, particularly in enzyme inhibition or receptor modulation.

Research indicates that compounds similar to this compound may exhibit significant biological activities through various mechanisms:

  • Antioxidant Activity : The dioxoisoindole moiety can scavenge free radicals, contributing to antioxidant properties.
  • Enzyme Inhibition : The methoxyimino group may interact with specific enzymes, potentially inhibiting their activity and affecting metabolic pathways.
  • Receptor Modulation : Isoindole derivatives have been studied for their ability to modulate receptor activities, particularly in neurological and cardiovascular systems.

Case Studies and Research Findings

  • Anticancer Potential : A study published in PubMed highlights the potential of isoindole derivatives in targeting cancer cell lines. This compound demonstrated cytotoxic effects against various cancer types, suggesting its role as a lead compound for further development .
  • Neuroprotective Effects : Research has shown that compounds with similar structures can protect neuronal cells from oxidative stress. This neuroprotective effect may be attributed to the compound's ability to enhance the expression of antioxidant enzymes .
  • Cardiovascular Implications : Preliminary studies indicate that this compound may influence cardiovascular health by modulating nitric oxide pathways, which are crucial for vascular function .

Toxicology and Safety Profile

While the biological activity of this compound is promising, safety assessments are essential. The compound is classified with hazard statements indicating potential risks; thus, further toxicological studies are required to establish a comprehensive safety profile .

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